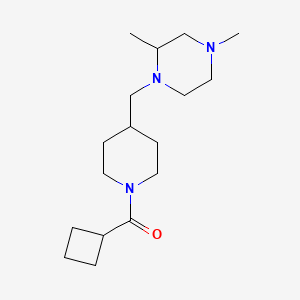

Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Description

Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a methanone derivative featuring a cyclobutyl group attached to a piperidine ring, which is further substituted at the 4-position with a (2,4-dimethylpiperazin-1-yl)methyl moiety. The 2,4-dimethylpiperazine substituent introduces steric and electronic modifications that may influence receptor binding, solubility, and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

cyclobutyl-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O/c1-14-12-18(2)10-11-20(14)13-15-6-8-19(9-7-15)17(21)16-4-3-5-16/h14-16H,3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGXEZQNDVCEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)C3CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization to introduce the cyclobutyl and dimethylpiperazine groups . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

Scientific Research Applications

-

Antidepressant Activity :

- Research has indicated that piperazine and piperidine derivatives exhibit antidepressant effects through serotonin reuptake inhibition. Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone's structural similarity to these compounds suggests it may also possess similar properties. Studies on related compounds have shown promise in reducing depression-like behaviors in animal models.

-

Antimicrobial Properties :

- The presence of the piperazine moiety in the structure of this compound may confer antimicrobial activity. Investigations into similar compounds have revealed that modifications to the piperazine structure can enhance efficacy against various bacterial strains.

-

CNS Disorders Treatment :

- Given its potential neuropharmacological effects, this compound may be explored for treating central nervous system disorders such as anxiety and cognitive impairments. Research into related piperidine derivatives has shown they can modulate neurotransmitter systems, which could be beneficial in managing conditions like Alzheimer's disease and other forms of dementia.

Case Studies

-

Antidepressant Effects Study :

A study evaluated the effects of various piperazine derivatives on serotonin reuptake inhibition, noting significant reductions in depression-like behaviors in rodent models. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable effects. -

Antimicrobial Properties Exploration :

Research into sulfonamide-based compounds indicated that they possess antimicrobial properties. The structural features of this compound warrant further investigation into its potential efficacy against specific bacterial strains. -

CNS Disorders Investigation :

A review of neuropharmacological agents highlighted the role of piperidine derivatives in treating cognitive impairments. The potential application of this compound in this context could lead to new therapeutic strategies for managing diseases like Alzheimer's.

Research Findings and Future Directions

The current understanding of this compound is still developing. Future research should focus on:

- In Vivo Studies : Conduct comprehensive studies to evaluate pharmacokinetics and therapeutic potentials.

- Mechanistic Studies : Investigate the specific mechanisms through which this compound affects neurotransmitter systems.

- Broader Biological Screening : Explore additional pharmacological effects beyond those currently documented.

Mechanism of Action

The mechanism of action of Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)

- Molecular Formula : C₂₀H₂₁N₃O

- Molecular Weight : 319.4 g/mol

- Key Substituents : Benzyl (aromatic), indol-2-yl (heteroaromatic), and piperazine.

- In contrast, the target compound’s cyclobutyl and piperidine groups prioritize conformational rigidity and moderate lipophilicity .

Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone

- Molecular Formula : C₁₄H₁₆FN₂O

- Molecular Weight : 247.3 g/mol

- Key Substituents : Cyclopropyl (strained ring), 4-fluorophenyl (halogenated aromatic), and piperazine.

- Comparison : The 4-fluorophenyl group introduces electronegativity, which may enhance dipole interactions with target proteins. The cyclopropyl ring’s strain contrasts with the target compound’s cyclobutyl group, which has lower ring strain but similar conformational restrictions .

(4-Methylpiperazin-1-yl)methanone Derivatives

- Example: (4-Aminophenyl)-(4-methylpiperazin-1-yl)methanone (from )

- Key Substituents: 4-Methylpiperazine and aminophenyl.

- Comparison : The absence of a 2-methyl group in the piperazine ring reduces steric hindrance compared to the target compound’s 2,4-dimethylpiperazine. This may result in higher flexibility and altered binding kinetics .

Physicochemical Properties

Table 1: Comparative Analysis of Key Features

- Lipophilicity : The target compound’s cyclobutyl and piperidine groups balance lipophilicity (predicted logP ~2.5), whereas the benzyl-indole derivative (logP ~3.8) is more hydrophobic .

Pharmacological Implications (Hypothetical)

- Target Compound : The 2,4-dimethylpiperazine could enhance metabolic stability by resisting oxidative dealkylation, a common issue with unsubstituted piperazines. The cyclobutyl group may optimize binding to targets requiring rigid, compact motifs.

- Benzyl-Indole Derivative : The indole moiety may interact with serotonin or kinase receptors, but high lipophilicity could limit solubility in physiological environments.

- Cyclopropyl-Fluorophenyl Derivative : The fluorine atom may engage in halogen bonding, useful in kinase or GPCR inhibition, but the strained cyclopropyl ring might reduce synthetic accessibility.

Biological Activity

Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes piperidine and piperazine moieties, which are known for their diverse biological effects. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- CB1 Receptor Modulation : Compounds similar to cyclobutyl derivatives have been studied for their interaction with cannabinoid receptors, particularly the CB1 receptor, which is involved in various physiological processes such as appetite regulation and pain sensation .

- Antiviral Properties : Some piperidine-based compounds have shown efficacy against viral infections, suggesting that cyclobutyl derivatives might also possess antiviral activity. For instance, studies on benzimidazole-piperidine hybrids have demonstrated significant anti-Ebola activity .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:

- Receptor Binding : The piperidine and piperazine rings may facilitate binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

- Inhibition of Viral Entry : Similar compounds have been shown to inhibit viral entry by blocking essential viral proteins from interacting with host cell receptors .

Table 1: Summary of Biological Activities

Case Study: CB1 Receptor Inverse Agonists

A study highlighted the development of new CB1 receptor inverse agonists that share structural similarities with cyclobutyl derivatives. These compounds exhibited selective binding to the CB1 receptor with reduced side effects compared to earlier generations. The findings suggest that modifications in the piperazine structure can enhance selectivity and reduce psychiatric side effects associated with CB1 antagonism .

Case Study: Antiviral Efficacy

Research on piperidine-based compounds has revealed their potential as antiviral agents. For instance, certain derivatives demonstrated submicromolar activity against the Ebola virus by inhibiting viral entry mechanisms. The structural characteristics of these compounds were crucial for their efficacy, indicating that cyclobutyl derivatives may also exhibit similar antiviral properties .

Q & A

Q. What are the recommended synthetic routes for Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone?

Methodological Answer: A common approach involves coupling a cyclobutyl carbonyl group to a piperidine scaffold functionalized with a 2,4-dimethylpiperazine moiety. For example, nitro reduction followed by alkylation (e.g., using triethylamine as a base) can introduce the dimethylpiperazine group (as seen in analogous syntheses of piperazinyl methanones) . Post-synthetic purification via column chromatography or recrystallization is critical to achieve ≥95% purity. Analytical validation using H/C NMR and LC-MS is recommended .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the cyclobutyl group (δ ~2.5–3.5 ppm for CH protons) and piperazine/piperidine protons (δ ~2.0–3.0 ppm).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient elution (e.g., acetonitrile/water + 0.1% TFA) to confirm purity ≥95% .

- Mass Spectrometry (LC-MS): Confirm molecular weight (CHNO, theoretical MW: 370.52 g/mol) via ESI+ mode.

Advanced Research Questions

Q. What strategies can optimize reaction yields during synthesis?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution for piperazine introduction .

- Catalysis: Palladium catalysts (e.g., Pd/C) may improve coupling efficiency in inert atmospheres.

- Temperature Control: Stepwise heating (e.g., 60–80°C for 12–24 hours) minimizes side reactions .

Q. How can researchers identify potential biological targets for this compound?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Core Modifications: Replace the cyclobutyl group with cyclohexyl or aryl groups to assess steric effects.

- Piperazine Substitutions: Vary methyl groups on the piperazine ring (e.g., 2-methyl vs. 2,4-dimethyl) to evaluate electronic impacts on binding .

- Biological Assays: Measure IC values in enzyme inhibition or cell viability assays to correlate structural changes with activity.

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Control variables like buffer pH, incubation time, and cell passage number.

- Orthogonal Validation: Confirm results using multiple assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

- Meta-Analysis: Compare data across studies with similar analogs (e.g., piperazinyl methanones in viral protease studies) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Q. How can computational modeling aid in understanding its mechanism?

Methodological Answer:

- Molecular Dynamics Simulations: Analyze ligand-protein stability using software like GROMACS or AMBER.

- Free Energy Calculations: Use MM-PBSA/GBSA to estimate binding affinities for target validation .

- Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bonds with the carbonyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.